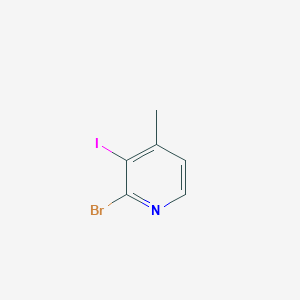

2-Bromo-3-iodo-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDGAEFNHPQAJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Synthesis of a Key Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodo-4-methylpyridine

This compound is a highly functionalized pyridine derivative of significant value to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms alongside a methyl group, makes it an exceptionally versatile building block for the construction of complex molecular architectures through selective cross-coupling reactions.[2][3] The bromine at the 2-position and the iodine at the 3-position can be sequentially and selectively functionalized, providing a powerful tool for medicinal chemists in lead optimization and the development of novel active pharmaceutical ingredients (APIs).

This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic route to this compound. While the nominal starting material is 2-aminopyridine, a direct and efficient synthesis of a 4-methylated pyridine from this precursor is not practical. Therefore, this guide will focus on a more scientifically sound and industrially relevant pathway commencing from the readily available 2-amino-4-methylpyridine . This approach is divided into two primary strategic transformations:

-

Diazotization and Sandmeyer Bromination: Conversion of the 2-amino group into a 2-bromo substituent.

-

Directed ortho-Metalation and Iodination: Regioselective introduction of an iodine atom at the 3-position.

This document will detail the mechanistic rationale behind each synthetic step, provide validated, step-by-step experimental protocols, and present quantitative data in a clear, accessible format for researchers, scientists, and drug development professionals.

Overall Synthetic Workflow

The synthesis is a two-stage process designed for efficiency and regiochemical control. The first stage establishes the 2-bromo-4-methylpyridine scaffold, which then serves as the substrate for a highly selective iodination reaction to yield the final target molecule.

Caption: High-level overview of the two-step synthetic pathway.

Part 1: Synthesis of 2-Bromo-4-methylpyridine (Intermediate I)

The conversion of 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine is most effectively achieved via the Sandmeyer reaction.[4][5] This classic and reliable transformation involves the diazotization of the primary amino group to form an unstable diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst or hydrobromic acid.[6][7]

Principle and Rationale

The reaction proceeds in two critical phases within a single pot:

-

Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (in this case, hydrobromic acid, HBr).[8][9] This converts the amino group into an excellent leaving group, dinitrogen (N₂), by forming a diazonium salt intermediate. This step must be conducted at low temperatures (typically -5 to 0 °C) to prevent the premature decomposition of the thermally unstable diazonium salt.[5]

-

Displacement (Sandmeyer Reaction): The diazonium salt is then subjected to displacement by a bromide ion. The mechanism is understood to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from a copper(I) species (if used) or other reductants in the system.[7] This generates an aryl radical and liberates nitrogen gas. The aryl radical then abstracts a bromine atom to form the final product.

Caption: Conceptual mechanism for the Sandmeyer bromination.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath and slowly add 48% hydrobromic acid (approx. 4.0 eq). Maintain the temperature between -5 °C and 0 °C with vigorous stirring.

-

Bromination Addition: Once the temperature is stable, slowly add liquid bromine (1.5-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.[5] A deep orange or red slurry will form.

-

Diazotization: In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature strictly below 0 °C. Vigorous gas evolution (N₂) will be observed.[8]

-

Reaction Completion: After the addition of the nitrite solution is complete, stir the mixture for an additional 30-60 minutes at 0 °C.

-

Work-up: Allow the reaction to slowly warm to room temperature (20 °C) over 1-2 hours. The gas evolution will subside.

-

Neutralization: Cool the mixture again to below 20 °C and carefully adjust the pH to ~9 by the slow, dropwise addition of a 50% aqueous sodium hydroxide solution. This step is highly exothermic and requires careful temperature control.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 2-bromo-4-methylpyridine as a clear liquid.[5]

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq.) | Key Conditions | Purpose | Expected Yield |

| 2-Amino-4-methylpyridine | 1.0 | - | Starting Material | - |

| 48% Hydrobromic Acid | ~4.0 | -5 to 0 °C | Solvent & Bromide Source | - |

| Bromine (Br₂) | 1.5 - 3.0 | < 0 °C | Brominating Agent | - |

| Sodium Nitrite (NaNO₂) | 1.1 - 1.5 | < 0 °C | Diazotizing Agent | - |

| Temperature Control | - | -5 to 0 °C | Stabilize Diazonium Salt | - |

| Product | - | - | Intermediate I | 75-90% |

Part 2: Synthesis of this compound (Target Molecule)

With the 2-bromo-4-methylpyridine intermediate in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position. Direct electrophilic iodination is often unselective. A superior strategy is directed ortho-metalation, which utilizes a strong, sterically hindered base to deprotonate the most acidic proton on the pyridine ring, followed by quenching with an iodine source.

Principle and Rationale

The C-H bond at the 3-position of 2-bromo-4-methylpyridine is the most acidic proton on the ring. This is due to the inductive electron-withdrawing effect of the adjacent bromine atom at C2 and the nitrogen atom within the ring. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively abstract this proton at very low temperatures (-78 °C).

-

Deprotonation: LDA, freshly prepared from diisopropylamine and n-butyllithium (n-BuLi), deprotonates the C3 position to generate a lithiated pyridine intermediate. The extremely low temperature is crucial to prevent side reactions and decomposition.

-

Iodination: The resulting organolithium species is a potent nucleophile. It is then "quenched" by the addition of an electrophilic iodine source, typically a solution of molecular iodine (I₂). The iodine atom is thereby installed precisely at the 3-position. This methodology is analogous to the "halogen dance" reaction but involves a direct, non-rearranging iodination step.[10][11][12]

Caption: Workflow for directed ortho-metalation and iodination.

Detailed Experimental Protocol

Disclaimer: This protocol involves pyrophoric (n-BuLi) and highly reactive reagents. It must be performed under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise. Stir the resulting LDA solution for 30 minutes at -78 °C.

-

Deprotonation: To the freshly prepared LDA solution, add a solution of 2-bromo-4-methylpyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture for 1-2 hours at this temperature.

-

Iodination: Prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine will dissipate upon reaction. Stir for an additional 30-60 minutes at -78 °C.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine, followed by saturated aqueous ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or column chromatography to afford this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Ratio (eq.) | Key Conditions | Purpose | Expected Yield |

| 2-Bromo-4-methylpyridine | 1.0 | - | Intermediate I | - |

| Diisopropylamine | 1.1 | -78 °C, Anhydrous THF | LDA Precursor | - |

| n-Butyllithium | 1.1 | -78 °C, Anhydrous THF | LDA Precursor | - |

| Iodine (I₂) | 1.2 | -78 °C, Anhydrous THF | Iodine Source | - |

| Temperature Control | - | -78 °C | Stabilize Organolithium | - |

| Product | - | - | Target Molecule | 60-80% |

Conclusion

The synthesis of this compound from 2-amino-4-methylpyridine is reliably achieved through a strategic two-step sequence. The initial Sandmeyer reaction provides a high-yield route to the key 2-bromo-4-methylpyridine intermediate.[4][5] Subsequent directed ortho-metalation using LDA followed by iodination affords the target molecule with excellent regiochemical control. This guide provides the fundamental principles and detailed protocols necessary for researchers to successfully implement this synthesis, enabling further exploration of this valuable building block in the development of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Diazotisation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

2-Bromo-3-iodo-4-methylpyridine CAS number and properties

An In-Depth Technical Guide to 2-Bromo-3-iodo-4-methylpyridine (CAS: 884494-42-2): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

This compound is a strategically important heterocyclic intermediate for researchers and scientists engaged in organic synthesis and drug development. Identified by its CAS Number 884494-42-2, this polyhalogenated picoline derivative serves as a versatile building block for constructing complex molecular architectures.[1][2] Its utility stems from the unique arrangement of substituents on the pyridine core: a bromine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position.

This configuration provides multiple reaction handles with differential reactivity, particularly the carbon-iodine and carbon-bromine bonds. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for selective, sequential functionalization, offering a powerful tool for the controlled and efficient synthesis of novel compounds.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the mechanistic rationale and practical methodologies relevant to drug discovery professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed physical properties of this compound are critical for its application in experimental settings. These descriptors govern its reactivity, solubility, and handling requirements.

Molecular Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| CAS Number | 884494-42-2 |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-3-iodo-4-picoline |

| Molecular Formula | C₆H₅BrIN |

| Molecular Weight | 297.92 g/mol |

| Canonical SMILES | CC1=C(C(=NC=C1)Br)I |

| InChIKey | QXDGAEFNHPQAJR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties [2][4]

| Property | Value | Notes |

| Density | 2.171 g/cm³ | |

| Boiling Point | 305.9°C at 760 mmHg | |

| Flash Point | 138.8°C | |

| Vapor Pressure | 0.00145 mmHg at 25°C | |

| Refractive Index | 1.645 | |

| XLogP3 | 2.9 | Computed |

| Polar Surface Area | 12.9 Ų | Computed |

Synthesis and Reaction Mechanisms

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry. A key method involves a "halogen dance" reaction, a fascinating and powerful transformation in heterocyclic chemistry.[5]

The causality behind this synthetic choice is rooted in the need to install three different substituents at specific positions on the pyridine ring where direct functionalization is challenging. The process begins with a more readily available starting material, 2-bromopyridine, and sequentially introduces the iodo and methyl groups while orchestrating a positional rearrangement of the halogen.[5]

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies for halogen dance reactions on bromopyridine scaffolds.[5]

Step 1: Synthesis of 2-Bromo-3-iodopyridine

-

In a flame-dried, multi-neck flask under an inert nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to below -70°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes.

-

Re-cool the resulting lithium diisopropylamide (LDA) solution to below -70°C.

-

Add a solution of 2-bromopyridine (1.0 eq) in THF dropwise, maintaining the temperature between -70°C and -60°C. Stir for 2 hours.

-

Add a 1M solution of anhydrous zinc chloride in THF (1.1 eq) and continue stirring for 1 hour.

-

Add a solution of iodine (1.5 eq) in THF dropwise. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3-iodopyridine.

Step 2: Halogen Dance and Methylation to this compound

-

Dissolve the crude 2-bromo-3-iodopyridine (1.0 eq) from the previous step in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -70°C.

-

Add n-butyllithium (1.0 eq) dropwise and stir for 10 minutes. This step initiates the halogen dance, where the iodine migrates.

-

Add methyl iodide (3.0 eq) dropwise. Continue to stir for 30 minutes.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium bisulfite.

-

Extract the final product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While publicly available spectra are limited, the expected characteristics can be predicted based on the electronic environment of the nuclei and functional groups. Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available through specialized chemical data providers.[6]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Value/Region | Rationale |

| ¹H NMR | Aromatic Protons (H-5, H-6) | δ 7.0 - 8.5 ppm | Two distinct signals in the aromatic region, likely doublets, influenced by the adjacent nitrogen and halogen atoms. |

| Methyl Protons (-CH₃) | δ 2.3 - 2.6 ppm | A singlet in the upfield region, characteristic of a methyl group on an aromatic ring. | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | Six distinct signals are expected, with the carbon atoms attached to the halogens (C-2, C-3) being significantly shifted. |

| Methyl Carbon | δ ~20 ppm | A signal in the aliphatic region. | |

| IR Spectroscopy | C=C, C=N Stretching | 1400 - 1600 cm⁻¹ | Characteristic vibrations for the pyridine ring. |

| C-H Stretching (Aromatic) | ~3000 - 3100 cm⁻¹ | ||

| C-H Stretching (Aliphatic) | ~2850 - 2950 cm⁻¹ | ||

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z ≈ 297/299 | A characteristic isotopic pattern is expected due to the presence of bromine (⁷⁹Br/⁸¹Br). |

Strategic Applications in Research and Development

The primary value of this compound lies in its capacity as a versatile intermediate for creating highly substituted pyridine derivatives. Its application is particularly relevant in the synthesis of kinase inhibitors and other biologically active molecules.[7][8][9]

The key to its utility is the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the C-Br bond. This allows for a regioselective, two-step functionalization strategy.[3]

-

First Coupling (at C-3): A Suzuki, Sonogashira, or other cross-coupling reaction can be performed under milder conditions to selectively replace the iodine atom.

-

Second Coupling (at C-2): The remaining bromine atom can then be functionalized in a subsequent cross-coupling reaction, often requiring more forcing conditions.

This stepwise approach is invaluable for the divergent synthesis of compound libraries, enabling medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the pyridine core.

Sequential Cross-Coupling Workflow

Caption: Regioselective functionalization via sequential Suzuki cross-coupling.

Safety, Handling, and Storage

As a halogenated organic compound and reactive intermediate, this compound must be handled with care by trained professionals. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general safety guidelines can be inferred from structurally related molecules.[10][11]

-

Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10] It may also be harmful if swallowed, in contact with skin, or if inhaled.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (P280), safety goggles or a face shield, and a lab coat.[11] Avoid breathing vapors or mist (P261). Wash hands thoroughly after handling (P264).

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations (P501).[11]

Conclusion

This compound is a high-value chemical intermediate that offers significant advantages for the synthesis of complex, multi-substituted heterocyclic compounds. Its defining feature—the differential reactivity of its carbon-halogen bonds—provides a predictable and powerful platform for regioselective functionalization. For researchers in drug discovery and advanced materials, mastering the chemistry of this building block opens the door to streamlined synthetic routes and the efficient exploration of novel chemical space, accelerating the development of next-generation therapeutics and functional molecules.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Bromo-3-iodo-4-methyl pyridine(884494-42-2) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Data for 2-Bromo-3-iodo-4-methylpyridine: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Bromo-3-iodo-4-methylpyridine (CAS No. 884494-42-2). As a polysubstituted pyridine derivative, this compound holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This document outlines the theoretical framework and provides predicted data for its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) profiles. Detailed, field-proven protocols for the acquisition of these spectra are also presented, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position. The unique electronic environment created by the interplay of the electron-withdrawing halogens, the electron-donating methyl group, and the inherent aromaticity of the pyridine ring results in a distinct spectroscopic fingerprint. This guide aims to provide a robust reference for the characterization of this molecule, facilitating its synthesis and application in various research and development endeavors. Due to the limited availability of publicly accessible experimental spectra, this guide focuses on high-quality predicted data, contextualized with established principles of spectroscopic analysis.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-42-2 | [1] |

| Molecular Formula | C₆H₅BrIN | [1] |

| Molecular Weight | 297.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the methyl group protons. The electron-withdrawing effects of the bromine and iodine atoms, as well as the nitrogen atom, will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |

| -CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

Interpretation:

-

The H-6 proton, being adjacent to the electronegative nitrogen atom, is expected to be the most downfield of the aromatic protons.

-

The H-5 proton will be upfield relative to H-6. These two protons are expected to show a coupling interaction, resulting in a doublet for each signal.

-

The methyl group protons at the 4-position will appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbons directly attached to the electronegative bromine and iodine atoms (C-2 and C-3) are expected to be significantly influenced in their chemical shifts.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~95 - 100 |

| C-4 | ~150 - 155 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

| -CH₃ | ~20 - 25 |

Interpretation:

-

The C-2 carbon, bonded to the bromine atom, is expected to be significantly downfield.

-

The C-3 carbon, bonded to the iodine atom, will also have a characteristic chemical shift, though the effect of iodine can be more complex than that of bromine.

-

The chemical shifts of C-4, C-5, and C-6 will be influenced by the combined electronic effects of the substituents and the nitrogen atom.

-

The methyl carbon will appear in the typical upfield region for alkyl groups.

Experimental Protocol for NMR Data Acquisition

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-H bonds of the methyl group and the aromatic ring, and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 2980 - 2850 | Aliphatic C-H stretch (-CH₃) | Medium |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching | Medium to Strong |

| 1450 - 1350 | -CH₃ bending | Medium |

| 1200 - 1000 | In-plane C-H bending | Medium |

| 850 - 750 | Out-of-plane C-H bending | Strong |

| 700 - 550 | C-Br stretch | Medium to Strong |

| 600 - 500 | C-I stretch | Medium to Strong |

Interpretation:

-

The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring.

-

The aliphatic C-H stretching and bending vibrations confirm the presence of the methyl group.

-

The carbon-halogen stretching vibrations for C-Br and C-I are expected in the fingerprint region (below 1000 cm⁻¹).

Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)

Caption: Experimental workflow for IR analysis (Thin Solid Film Method).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization)

Under electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺) and several fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Notes |

| 297/299 | [C₆H₅⁷⁹BrIN]⁺ / [C₆H₅⁸¹BrIN]⁺ | Molecular ion (M⁺) peak, showing the bromine isotope pattern. |

| 170/172 | [C₆H₅⁷⁹Br]⁺ / [C₆H₅⁸¹Br]⁺ | Loss of an iodine radical ([M-I]⁺). |

| 282/284 | [C₅H₂⁷⁹BrIN]⁺ / [C₅H₂⁸¹BrIN]⁺ | Loss of a methyl radical ([M-CH₃]⁺), showing the bromine isotope pattern. |

| 92 | [C₆H₅N]⁺ | Loss of both bromine and iodine radicals. |

Interpretation:

-

The molecular ion peak should exhibit a characteristic M and M+2 pattern with nearly equal intensities, which is a definitive indicator of the presence of one bromine atom.

-

Fragmentation is likely to involve the cleavage of the carbon-halogen bonds, with the loss of an iodine radical being a probable pathway due to the weaker C-I bond compared to the C-Br bond.

-

Loss of the methyl group is another common fragmentation pathway for alkyl-substituted aromatic compounds.

Experimental Protocol for GC-MS Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for the identification and characterization of this important synthetic intermediate. While predicted data offers a strong foundation, it is imperative that experimental verification is performed to confirm these findings for any critical application.

References

1H NMR and 13C NMR spectra of 2-Bromo-3-iodo-4-methylpyridine

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 2-Bromo-3-iodo-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of publicly available experimental spectra for this specific polysubstituted pyridine, this document leverages established principles of NMR spectroscopy, substituent effects in pyridine systems, and data from analogous compounds to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who rely on NMR for the structural elucidation of complex heterocyclic molecules. A detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is also provided.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. As an important intermediate, it serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents[1]. The strategic placement of three different substituents—a bromine atom, an iodine atom, and a methyl group—on the pyridine ring offers a rich platform for regioselective functionalization through various cross-coupling reactions.

Given the critical role of unambiguous structural confirmation in modern chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide will provide a detailed predictive analysis of the 1H and 13C NMR spectra of this compound, offering a foundational reference for researchers working with this and structurally related compounds.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electron-donating nature of the methyl group.

Key Predicted Features:

-

Aromatic Protons (H-5 and H-6): The pyridine ring contains two remaining protons at positions 5 and 6. These protons will appear as distinct signals due to their different electronic environments.

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, causing a downfield shift. It is expected to appear as a doublet due to coupling with H-5.

-

H-5: This proton is further from the nitrogen and is influenced by the adjacent substituents. It will also appear as a doublet due to coupling with H-6.

-

-

Methyl Protons (-CH3): The protons of the methyl group at position 4 will appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |

| -CH3 | ~2.4 - 2.6 | Singlet (s) | N/A |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the attached substituents.

Key Predicted Features:

-

C-2 and C-3: These carbons are directly attached to the electron-withdrawing bromine and iodine atoms, respectively. This will cause a significant downfield shift for C-2 and a notable, though less pronounced, upfield shift for C-3 due to the heavy atom effect of iodine.

-

C-4: The carbon bearing the methyl group will be influenced by both the methyl substituent and the adjacent iodine.

-

C-5 and C-6: These carbons will have chemical shifts typical for substituted pyridines, with C-6 being the most downfield due to its proximity to the nitrogen atom.

-

Methyl Carbon (-CH3): The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 150 |

| C-3 | ~95 - 100 |

| C-4 | ~150 - 155 |

| C-5 | ~125 - 130 |

| C-6 | ~150 - 155 |

| -CH3 | ~20 - 25 |

Note: These are estimated values based on additive models and data from similar compounds.[2][3][4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

High-quality 5 mm NMR tube and cap

-

Pipette or syringe

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

-

-

Data Processing:

-

Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale. For CDCl3, the residual solvent peak for 1H is at 7.26 ppm, and the 13C peak is at 77.16 ppm.

-

Integrate the peaks in the 1H spectrum to determine the relative proton ratios.

-

Analyze peak multiplicities and coupling constants to aid in structural assignment.

-

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound with key NMR assignments.

Conclusion

This technical guide provides a detailed predictive framework for the 1H and 13C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided experimental protocol offers a robust method for acquiring high-quality NMR data, which is essential for unambiguous structure elucidation and for ensuring the purity of the compound in drug discovery and development workflows.

References

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-3-iodo-4-methylpyridine

Introduction

2-Bromo-3-iodo-4-methylpyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring both a bromine and an iodine atom, makes it a versatile substrate for a variety of cross-coupling reactions pivotal in the fields of pharmaceutical and agrochemical research. The successful application of this reagent is intrinsically linked to its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its integrity over time.

Core Stability Profile and Mechanistic Considerations

While specific, in-depth stability studies on this compound are not extensively published, a robust understanding of its stability can be derived from the general principles of halogenated pyridines and related aromatic compounds. The primary factors influencing its stability are temperature, light, atmospheric oxygen, and moisture.

Key Physicochemical Properties:

Potential Degradation Pathways

Several degradation mechanisms can affect the purity of this compound:

-

Photodegradation: The carbon-iodine bond is significantly weaker than the carbon-bromine bond and is particularly susceptible to cleavage upon exposure to UV or visible light.[4] This can initiate radical reactions, leading to the formation of a variety of impurities and a reduction in the compound's potency.[5]

-

Thermal Decomposition: While the compound has a high boiling point, elevated temperatures can promote decomposition. Brominated flame retardants, for example, can decompose at high temperatures, leading to the formation of hydrobromic acid.[6] A similar process could occur with this compound, potentially leading to dehalogenation or other side reactions.

-

Hydrolysis: The presence of moisture can lead to the hydrolysis of the carbon-halogen bonds, particularly the more labile C-I bond, to form the corresponding hydroxypyridine derivative. This process may be catalyzed by acidic or basic conditions.[4]

-

Oxidation: Like other pyridine derivatives, this compound can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of strong oxidizing agents.[4][7]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. | To minimize the rate of potential thermal degradation and hydrolytic reactions.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation and hydrolysis by excluding atmospheric oxygen and moisture.[8][9] |

| Container | Use a tightly sealed, amber glass vial or a container designed for air-sensitive reagents. | To protect from light exposure and prevent the ingress of air and moisture.[3][10][11][12] |

| Incompatibilities | Store away from strong oxidizing agents.[7][10] | To avoid vigorous and potentially hazardous reactions that could lead to degradation.[7] |

Handling Procedures

Given the potential for air and moisture sensitivity, proper handling techniques are crucial for maintaining the integrity of this compound.

-

Inert Atmosphere Handling: For transferring the compound, especially in solution, the use of Schlenk line techniques or a glovebox is highly recommended.[13] This involves using oven-dried glassware and purging with an inert gas to create an oxygen- and moisture-free environment.[8]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, such as a fume hood.[12] Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[7]

-

Dispensing: For solid compounds, a glovebox is ideal. For liquids or solutions, use a syringe that has been dried and purged with an inert gas.[9]

Stability Assessment and Quality Control

Regular assessment of the purity of this compound is crucial, especially for long-term storage or before use in sensitive reactions. The International Council for Harmonisation (ICH) provides guidelines for stability testing of drug substances and products, which can be adapted for key intermediates.[14]

Analytical Methods

Two primary analytical techniques are suitable for assessing the purity and detecting degradation products of this compound:

-

High-Performance Liquid Chromatography (HPLC): This is a robust method for quantitative purity assessment and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, residual solvents, and confirming the identity of the main component.[15]

The following diagram outlines a general workflow for the stability assessment of this compound.

References

- 1. This compound | C6H5BrIN | CID 40786898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. web.mit.edu [web.mit.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. molan.wdfiles.com [molan.wdfiles.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. benchchem.com [benchchem.com]

The Halogen Dance: A Strategic Translocation for Novel Pyridine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Pyridine Functionalization

In the landscape of heterocyclic chemistry, the pyridine scaffold remains a cornerstone, integral to pharmaceuticals, agrochemicals, and materials science. However, the regioselective functionalization of the pyridine ring often presents significant synthetic hurdles. Traditional electrophilic aromatic substitution on the electron-deficient pyridine ring is notoriously challenging and frequently results in mixtures of isomers.[1] While directed ortho-metalation (DoM) offers a powerful strategy for functionalization adjacent to a directing group, it is inherently limited by the position of this group.

The Halogen Dance (HD) reaction emerges as a compelling and elegant solution to access pyridine substitution patterns that are otherwise difficult to obtain.[2] This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom (typically bromine or iodine) from its initial position to a more thermodynamically stable location on the pyridine ring.[3] This guide provides an in-depth exploration of the Halogen Dance reaction mechanism for pyridine synthesis, offering actionable protocols and field-proven insights for its successful implementation in a research and development setting.

The Core Mechanism: A Thermodynamically Driven Isomerization

The driving force behind the Halogen Dance is the formation of a more stable carbanionic intermediate. The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the pyridine ring at a position ortho to a directing metalation group (DMG) or at the most acidic proton. This initial lithiated species is often not the most stable possible carbanion on the ring.

The Halogen Dance proceeds through a series of intermolecular halogen-metal exchange steps. The initially formed lithiated pyridine acts as a halogen acceptor, while another molecule of the starting halopyridine acts as a halogen donor. This exchange leads to the formation of a dihalogenated intermediate and a new lithiated species where the lithium is positioned at a more thermodynamically favored site. This process continues until an equilibrium is reached, favoring the most stable lithiated regioisomer. Quenching this final intermediate with an electrophile affords the rearranged and functionalized pyridine product.

Several factors critically influence the outcome of the Halogen Dance reaction:

-

Choice of Base: Strong lithium amide bases like LDA and lithium tetramethylpiperidide (LiTMP) are commonly employed to initiate the deprotonation.[3] The choice of base can influence the initial site of deprotonation and the overall efficiency of the reaction.

-

Temperature: Temperature plays a crucial role in controlling the kinetics versus thermodynamics of the reaction. Lower temperatures can sometimes be used to trap the kinetically formed lithiated species before the Halogen Dance occurs, while higher temperatures promote the rearrangement to the thermodynamically favored isomer.[4]

-

Solvent: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are standard, as they effectively solvate the organolithium intermediates.

-

Nature of the Halogen: The Halogen Dance is most efficient with heavier halogens. The order of migratory aptitude is I > Br > Cl >> F. Fluorine and chlorine are generally considered non-migratory under typical Halogen Dance conditions and can even act as directing groups.[5]

Below is a diagram illustrating the generalized mechanism of a Halogen Dance reaction on a substituted pyridine.

Caption: Generalized mechanism of the Halogen Dance reaction.

Experimental Protocol: Synthesis of 4-iodo-2-bromopyridine via Halogen Dance

This protocol details a representative Halogen Dance reaction for the synthesis of 4-iodo-2-bromopyridine, a valuable building block in organic synthesis.[6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Dibromopyridine | ReagentPlus®, 99% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Iodine (I₂) | 99.8% | Sigma-Aldrich |

| Saturated aq. NH₄Cl solution | - | - |

| Saturated aq. Na₂S₂O₃ solution | - | - |

| Dichloromethane (DCM) | ACS reagent | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

Experimental Workflow:

Caption: Step-by-step experimental workflow for the Halogen Dance reaction.

Step-by-Step Procedure:

-

Preparation of LDA: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.4 mL, 10 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Halogen Dance Reaction: In a separate flask, dissolve 2,4-dibromopyridine (2.37 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.

-

Electrophilic Quench: Dissolve iodine (2.79 g, 11 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C.

-

Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 4-iodo-2-bromopyridine as a white solid.

Data and Applications in Pyridine Synthesis

The Halogen Dance reaction has been successfully applied to a variety of pyridine substrates, enabling the synthesis of diverse substitution patterns. The following table summarizes representative examples of Halogen Dance reactions on different pyridine derivatives.

| Starting Material | Base | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |

| 2-Chloro-3-bromopyridine | LDA | -70 | H₂O | 4-Bromo-2-chloropyridine | 85 | [4] |

| 2-Fluoro-3-iodopyridine | LDA | -70 | DMF | 2-Fluoro-4-formyl-3-iodopyridine | 72 | [7] |

| 3-Bromo-4-ethoxypyridine | KNH₂ | - | - | 4-Bromo-3-ethoxypyridine | - | [5] |

| 2,4-Dibromopyridine | n-BuLi | -78 | I₂ | 2-Bromo-4-iodopyridine | 82 | [6] |

Conclusion: A Powerful Tool for Strategic Synthesis

The Halogen Dance reaction represents a powerful and often underutilized strategy for the synthesis of substituted pyridines. Its ability to effect halogen translocation to thermodynamically more stable positions opens up synthetic routes to isomers that are not readily accessible through conventional methods. For researchers in drug development and materials science, mastering the Halogen Dance provides a strategic advantage in the design and synthesis of novel pyridine-containing molecules. By carefully controlling the reaction parameters, particularly the choice of base and temperature, chemists can harness this elegant rearrangement to achieve their synthetic goals with high regioselectivity and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 4. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Centrality of the Pyridine Scaffold and the Challenge of Regiocontrol

An In-depth Technical Guide: Regioselectivity in the Synthesis of Polysubstituted Pyridines: A Guide for Researchers and Drug Development Professionals

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science. It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, forming the core of therapeutics ranging from the vasodilator papaverine to the antihypertensive torasemide.[1] Its prevalence stems from its unique electronic properties, stability, water solubility, and capacity to form crucial hydrogen bonds with biological targets.[1][2] The biological activity of a pyridine-containing molecule is critically dependent on its substitution pattern. Therefore, the ability to control the precise placement of functional groups on the pyridine ring—a concept known as regioselectivity—is paramount in the design and synthesis of novel pharmaceuticals and functional materials.

This guide provides an in-depth analysis of the principles governing regioselectivity in the synthesis of polysubstituted pyridines. We will move from foundational condensation reactions, which remain workhorses in the field, to modern transition-metal-catalyzed methodologies that offer novel pathways and unparalleled control. For each method, we will dissect the reaction mechanism to understand the causal factors—steric hindrance, electronic effects, and catalyst-substrate interactions—that dictate the regiochemical outcome. This document is designed to be a practical and authoritative resource, equipping researchers with the knowledge to rationally design synthetic routes to complex, highly functionalized pyridine targets.

Part 1: Classical Condensation Strategies for Pyridine Ring Construction

The de novo construction of the pyridine ring from acyclic precursors remains a highly effective and widely used strategy. The regioselectivity in these reactions is intrinsically linked to the inherent reactivity of the starting materials.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[3] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which is subsequently oxidized to the aromatic pyridine.[4] The synthesis is famously employed in the production of calcium channel blockers like nifedipine.[3][5]

Mechanism and Regioselectivity:

The classical Hantzsch synthesis, using two identical equivalents of a β-ketoester, produces a symmetrically substituted pyridine, obviating regiochemical questions. The complexity arises when two different dicarbonyl compounds are used in a modified approach. The reaction proceeds through two key intermediates: an enamine formed from one dicarbonyl and ammonia, and an α,β-unsaturated carbonyl (a Knoevenagel condensation product) from the other dicarbonyl and the aldehyde.[4][6] The regioselectivity is determined in the subsequent Michael addition step. The more nucleophilic enamine will preferentially attack the more electrophilic unsaturated carbonyl. The final cyclization and dehydration steps lock in the substitution pattern.

Experimental Protocol: General Procedure for Hantzsch Synthesis

-

To a round-bottom flask, add the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and a suitable solvent (e.g., ethanol).

-

Add the nitrogen source, typically ammonium acetate (1.1 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).[5]

-

Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

-

To a solution of the crude 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide, or ferric chloride).[3]

-

Stir the reaction at room temperature or with gentle heating until aromatization is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a highly reliable and regioselective method for preparing 2,3,6-trisubstituted pyridines.[7] It is a two-step process involving the condensation of an enamine with an ethynylketone.[8]

Mechanism and Regioselectivity:

The power of this method lies in its predictable regiochemical outcome. The synthesis proceeds via a tandem Michael addition-heterocyclization sequence.[9]

-

Michael Addition: The enamine attacks the β-carbon of the ethynylketone. This step dictates the final arrangement of substituents.

-

Isomerization & Cyclodehydration: The resulting aminodiene intermediate undergoes a thermally induced E/Z isomerization, which is necessary to bring the reactive ends into proximity for the subsequent cyclodehydration, yielding the pyridine ring.[7][10]

The final substitution pattern is a direct and unambiguous mapping of the starting material fragments, making this a premier method for accessing 2,3,6-trisubstituted pyridines as a single regioisomer.[9] Modern advancements have led to one-pot, three-component procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and an ammonia source, further simplifying the process.[7][9]

Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis [9][10]

-

In a suitable solvent such as ethanol, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and ammonium acetate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to generate the enamine in situ.

-

Add the ethynyl ketone (1.0 eq.) to the reaction mixture.

-

Heat the reaction to reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford the polysubstituted pyridine. Acid catalysis (e.g., acetic acid, Amberlyst-15) can be used to lower the required reaction temperature.[7][10]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[11][12]

Mechanism and Regioselectivity:

Similar to the Bohlmann-Rahtz synthesis, the Kröhnke method offers excellent regiocontrol. The mechanism proceeds through a well-defined cascade:[12]

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

-

Michael Addition: The ylide acts as a soft nucleophile, adding to the β-position of the α,β-unsaturated carbonyl compound.

-

Cyclization/Elimination: The resulting 1,5-dicarbonyl intermediate reacts with ammonia, undergoes cyclization, and finally eliminates a molecule of pyridine and water to form the aromatic product.

The regiochemistry is locked in by the specific roles of each component: the ketone provides the C2 and C3 atoms, the enone provides C4, C5, and C6, and the substituents are arranged accordingly.

Part 2: Modern Transition-Metal-Catalyzed Strategies

Transition metal catalysis has revolutionized pyridine synthesis, enabling the construction of complex substitution patterns under mild conditions and with high degrees of control.[13][14] These methods often rely on fundamentally different bond-forming strategies compared to classical condensations.

[2+2+2] Cycloaddition of Alkynes and Nitriles

The transition-metal-catalyzed [2+2+2] cycloaddition is a highly atom-economical method for constructing the pyridine ring from two alkyne molecules and one nitrile molecule.[15][16] Cobalt, rhodium, and iron catalysts are most commonly employed.[15][17]

Mechanism and Regioselectivity:

The central challenge and area of intense research in this field is controlling regioselectivity, particularly when two different, unsymmetrical alkynes are used, which could potentially lead to four structural isomers.[18] The key steps in the catalytic cycle involve the formation of a metallacyclopentadiene intermediate from two alkyne units, followed by insertion of the nitrile. Regiocontrol is dictated by several factors:

-

Steric and Electronic Bias: In the initial oxidative coupling of the two alkynes on the metal center, steric hindrance generally favors the placement of larger substituents away from each other. Electronically, the coupling often proceeds to form the most stable metallacycle intermediate.[18]

-

Intramolecular Cyclization: The most robust strategy for achieving absolute regiocontrol is to use a diyne, where the two alkyne units are tethered. This pre-organizes the system and allows for the formation of a single fused pyridine product.[15]

-

Catalyst and Ligand Control: The steric and electronic properties of the ligands on the metal catalyst can profoundly influence the geometry of the intermediates, thereby directing the regiochemical outcome of both the alkyne coupling and nitrile insertion steps.[18]

| Catalyst System | Substrates (Alkyne 1 / Alkyne 2 / Nitrile) | Major Regioisomer(s) | Key Factor for Control | Reference |

| CoCp(CO)₂ | Terminal Alkyne / Internal Alkyne / Acetonitrile | 2,3,5- and 2,4,5-Trisubstituted | Steric differentiation between alkynes | [18] |

| [RhCl(cod)]₂/Ligand | Diyne / Benzonitrile | Single Fused Bicyclic Pyridine | Intramolecular tether | [17] |

| [Cp*Co(I)] | Phenylacetylene / 1-Hexyne / Acetonitrile | 2-Butyl-4-phenyl-6-methylpyridine | Steric and electronic effects | [18] |

| [Fe(II)] Pre-catalyst | 1,6-Heptadiyne / Acetonitrile | Single Fused Pyridine | Intramolecular tether | [19] |

Table 1: Representative Catalyst Systems and Regioselectivity in [2+2+2] Cycloadditions.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing nitrogen-containing six-membered rings, which can serve as precursors to pyridines upon oxidation.[20] The reaction involves a nitrogen-containing diene (an aza-diene) and a dienophile.

Mechanism and Regioselectivity:

Regioselectivity is governed by frontier molecular orbital (FMO) theory. The reaction can be classified into two main types:[20]

-

Normal-Electron-Demand: An electron-rich aza-diene reacts with an electron-poor dienophile.

-

Inverse-Electron-Demand (IEDDA): An electron-poor aza-diene reacts with an electron-rich dienophile. This is particularly valuable for synthesizing highly substituted pyridines.[20]

The regiochemical outcome is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through a transition state that maximizes the orbital overlap between the termini with the largest orbital coefficients, which are influenced by the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on the aza-diene and dienophile.

Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder [20]

-

In a dry reaction vessel under an inert atmosphere, dissolve the electron-poor aza-diene (e.g., an α,β-unsaturated imine) (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

-

Add the electron-rich dienophile (e.g., an enol ether) (1.2-1.5 eq.).

-

The reaction may be promoted by a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) to increase the rate and selectivity.

-

Stir the reaction at the appropriate temperature (ranging from -78 °C to reflux), monitoring by TLC.

-

Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution if a Lewis acid was used).

-

Perform an aqueous workup, extract with an organic solvent, dry, and purify the resulting tetrahydropyridine intermediate by column chromatography.

-

The intermediate can then be oxidized to the corresponding pyridine using a suitable oxidant (e.g., DDQ, MnO₂).

Regiocontrolled C-H Functionalization and Cross-Coupling

An alternative paradigm to de novo ring synthesis is the direct functionalization of a pre-existing pyridine core. Transition-metal catalysis enables C-H functionalization at positions that are often difficult to access via classical electrophilic or nucleophilic aromatic substitution.[13] Furthermore, sequential cross-coupling reactions provide a modular and highly controllable route to polysubstituted pyridines.

Strategies for Regiocontrol:

-

Directed C-H Functionalization: By using a directing group on the pyridine ring, a transition metal catalyst can be guided to a specific C-H bond (e.g., at the C2 or C4 position) for functionalization, achieving high regioselectivity.[13]

-

Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates allows for the introduction of two adjacent substituents. The regioselectivity of nucleophilic attack on the pyridyne can be controlled by placing electron-withdrawing substituents on the ring, which distort the aryne triple bond and electronically favor attack at one position over the other.[21][22]

-

Chemoselective Cross-Coupling: A powerful strategy involves using a di- or tri-halogenated pyridine as a scaffold. By exploiting the differential reactivity of C-X bonds towards palladium-catalyzed cross-coupling (reactivity order: C-I > C-Br > C-OTf > C-OSO₂F > C-Cl), different aryl or alkyl groups can be installed in a stepwise, regiocontrolled manner.[23] For example, a Suzuki coupling can be performed selectively at a C-Br position while leaving a C-Cl or C-OSO₂F untouched for a subsequent coupling reaction.[23]

Conclusion and Future Outlook

The synthesis of polysubstituted pyridines has evolved from classical condensation reactions, which offer robust and predictable routes to specific substitution patterns, to sophisticated transition-metal-catalyzed methods that provide access to unprecedented molecular complexity. While methods like the Bohlmann-Rahtz and Kröhnke syntheses remain invaluable for their inherent regiocontrol, modern strategies such as [2+2+2] cycloadditions and directed C-H functionalizations are pushing the boundaries of what is possible.

The future of this field lies in the development of new catalytic systems with even greater selectivity, allowing for the predictable synthesis of any desired regioisomer from simple starting materials. The continued exploration of ligand effects, asymmetric catalysis, and novel reaction pathways will be crucial in meeting the ever-increasing demand for structurally diverse pyridine scaffolds in drug discovery and materials science. By understanding the fundamental principles of steric, electronic, and catalyst control outlined in this guide, researchers are better equipped to navigate the complexities of pyridine synthesis and design the next generation of functional molecules.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. jk-sci.com [jk-sci.com]

- 11. benchchem.com [benchchem.com]

- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 18. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

- 23. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

Alternative starting materials for 2-Bromo-3-iodo-4-methylpyridine synthesis

An In-Depth Technical Guide: Alternative Starting Materials for the Synthesis of 2-Bromo-3-iodo-4-methylpyridine

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors.[1][2][3] Its strategic importance stems from the ortho-disposed bromine and iodine substituents, which offer differential reactivity in sequential cross-coupling reactions, enabling the construction of complex molecular architectures.[1][4] While traditional syntheses often commence from 4-methylpyridine, this guide provides a comprehensive exploration of alternative starting materials and synthetic strategies. By leveraging pre-functionalized pyridine cores and advanced ring-construction methodologies, researchers can access this valuable building block through more efficient, scalable, and potentially more cost-effective pathways. This document serves as a technical resource for chemists and drug development professionals, detailing the rationale, experimental protocols, and comparative analysis of these alternative routes.

Chapter 1: The Strategic Importance of this compound

The unique arrangement of substituents on the this compound scaffold makes it a "privileged" structure in medicinal chemistry.[4][5] The pyridine core is a common motif in numerous FDA-approved drugs, enhancing properties such as solubility and bioavailability.[4] The true synthetic power of this molecule, however, lies in its halogenation pattern.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[3][4] This reactivity differential allows for a programmed, regioselective introduction of two different substituents. A synthetic chemist can first perform a coupling reaction at the C3 position (iodine) under mild conditions, leaving the C2 position (bromine) intact for a subsequent, more forcing coupling reaction. This stepwise functionalization is invaluable for building molecular diversity from a single, advanced intermediate.

The conventional approach to synthesizing such a molecule would involve the multi-step functionalization of 4-methylpyridine (γ-picoline).[6] This often requires challenging electrophilic halogenation steps where achieving the desired regioselectivity can be difficult, leading to isomeric impurities and reduced yields.[7] The exploration of alternative starting materials is therefore driven by the need for more direct and selective synthetic routes.

Chapter 2: Synthesis from Pre-Functionalized Pyridine Cores

A highly effective strategy involves starting with a pyridine ring that already contains one or more key functional groups. This approach channels the synthesis towards the desired product by pre-installing functionality that directs subsequent transformations.

Alternative 1: 2-Amino-4-methylpyridine

This is one of the most robust and widely used precursors for the synthesis of 2-bromopyridines.[8] The rationale lies in the versatility of the amino group, which can be cleanly converted into a bromine atom via the Sandmeyer reaction.[7][8]

Synthetic Rationale: The synthesis begins with the diazotization of the 2-amino group under strongly acidic conditions (HBr) using sodium nitrite. The resulting diazonium salt is then displaced by a bromide ion to yield 2-bromo-4-methylpyridine.[7][8] The final step is the regioselective iodination at the C3 position, which is activated by the existing substituents.

Synthetic Workflow Diagram:

Caption: Synthesis from 2-Amino-4-methylpyridine.

Detailed Experimental Protocol (Sandmeyer Reaction): [7][8]

-

Diazotization: In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the resulting slurry to between -5 °C and 0 °C using an ice-salt bath with vigorous mechanical stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature is strictly maintained below 0 °C.

-

Decomposition: After the addition is complete, continue stirring at <0 °C for an additional 30 minutes. Then, allow the reaction to warm slowly to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.

-

Work-up: Cool the mixture to 0 °C and carefully basify to pH ~9 by the slow addition of a 50% sodium hydroxide solution, maintaining a temperature below 20 °C.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-methylpyridine, which can be further purified by distillation or chromatography.

Alternative 2: 3-Amino-4-methylpyridine

This alternative leverages the 3-amino group to introduce the iodine substituent first, again using a Sandmeyer-type reaction. Subsequent bromination at the C2 position is then required.